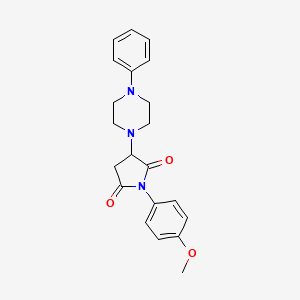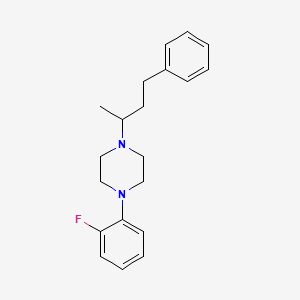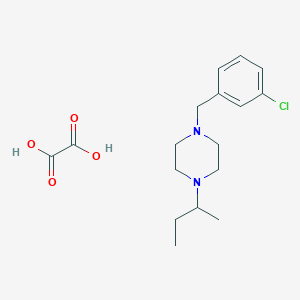![molecular formula C25H18N2 B5153736 1-(4-methylphenyl)-3-(4-pyridinyl)benzo[f]quinoline](/img/structure/B5153736.png)
1-(4-methylphenyl)-3-(4-pyridinyl)benzo[f]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methylphenyl)-3-(4-pyridinyl)benzo[f]quinoline, also known as BMQ, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BMQ belongs to the family of benzoquinoline derivatives, which have been extensively studied for their biological activities such as anticancer, antimicrobial, and anti-inflammatory properties. In
Mécanisme D'action
The mechanism of action of 1-(4-methylphenyl)-3-(4-pyridinyl)benzo[f]quinoline involves the inhibition of various signaling pathways involved in cancer cell proliferation, antimicrobial activity, and anti-inflammatory activity. 1-(4-methylphenyl)-3-(4-pyridinyl)benzo[f]quinoline inhibits the MAPK pathway by downregulating the expression of ERK and p38, leading to cell cycle arrest and apoptosis in cancer cells. 1-(4-methylphenyl)-3-(4-pyridinyl)benzo[f]quinoline also inhibits the PI3K/Akt pathway by downregulating the expression of Akt, leading to the inhibition of cancer cell proliferation. Moreover, 1-(4-methylphenyl)-3-(4-pyridinyl)benzo[f]quinoline inhibits the NF-κB pathway by downregulating the expression of NF-κB, leading to the inhibition of pro-inflammatory cytokine production.
Biochemical and Physiological Effects:
1-(4-methylphenyl)-3-(4-pyridinyl)benzo[f]quinoline has shown promising biochemical and physiological effects in various in vitro and in vivo studies. It exhibits potent anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. 1-(4-methylphenyl)-3-(4-pyridinyl)benzo[f]quinoline also exhibits antimicrobial activity by inhibiting the growth of various pathogenic bacteria and fungi. Moreover, 1-(4-methylphenyl)-3-(4-pyridinyl)benzo[f]quinoline exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(4-methylphenyl)-3-(4-pyridinyl)benzo[f]quinoline in lab experiments include its potent anticancer, antimicrobial, and anti-inflammatory activities. 1-(4-methylphenyl)-3-(4-pyridinyl)benzo[f]quinoline is also easy to synthesize and purify, making it readily available for research purposes. However, the limitations of using 1-(4-methylphenyl)-3-(4-pyridinyl)benzo[f]quinoline in lab experiments include its limited solubility in aqueous solutions and its potential toxicity at high concentrations. Therefore, proper precautions should be taken while handling 1-(4-methylphenyl)-3-(4-pyridinyl)benzo[f]quinoline in lab experiments.
Orientations Futures
The future directions of 1-(4-methylphenyl)-3-(4-pyridinyl)benzo[f]quinoline research include the development of more potent derivatives with improved solubility and bioavailability. Moreover, the potential of 1-(4-methylphenyl)-3-(4-pyridinyl)benzo[f]quinoline as a therapeutic agent for various diseases such as cancer, bacterial infections, and inflammatory disorders should be further explored. The mechanism of action of 1-(4-methylphenyl)-3-(4-pyridinyl)benzo[f]quinoline should also be elucidated in more detail to identify potential targets for drug development. Furthermore, the in vivo efficacy and toxicity of 1-(4-methylphenyl)-3-(4-pyridinyl)benzo[f]quinoline should be evaluated in animal models to assess its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 1-(4-methylphenyl)-3-(4-pyridinyl)benzo[f]quinoline involves the condensation of 4-pyridinecarboxaldehyde with 4-methylphenylhydrazine followed by cyclization with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. The reaction proceeds under mild conditions and yields 1-(4-methylphenyl)-3-(4-pyridinyl)benzo[f]quinoline in good to excellent yields. The purity and identity of 1-(4-methylphenyl)-3-(4-pyridinyl)benzo[f]quinoline can be confirmed by various spectroscopic techniques such as NMR, IR, and mass spectrometry.
Applications De Recherche Scientifique
1-(4-methylphenyl)-3-(4-pyridinyl)benzo[f]quinoline has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer activity against various cancer cell lines such as breast, lung, prostate, and colon cancer. 1-(4-methylphenyl)-3-(4-pyridinyl)benzo[f]quinoline induces cell cycle arrest and apoptosis in cancer cells by regulating various signaling pathways such as MAPK, PI3K/Akt, and NF-κB. 1-(4-methylphenyl)-3-(4-pyridinyl)benzo[f]quinoline has also been shown to possess antimicrobial activity against various pathogenic bacteria and fungi. It inhibits the growth of bacteria by disrupting their cell membrane and inhibiting the synthesis of bacterial DNA. Moreover, 1-(4-methylphenyl)-3-(4-pyridinyl)benzo[f]quinoline exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Propriétés
IUPAC Name |
1-(4-methylphenyl)-3-pyridin-4-ylbenzo[f]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2/c1-17-6-8-19(9-7-17)22-16-24(20-12-14-26-15-13-20)27-23-11-10-18-4-2-3-5-21(18)25(22)23/h2-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVMIZVVIONNCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC3=C2C4=CC=CC=C4C=C3)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-3-pyridin-4-ylbenzo[f]quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{2-[(3,4-dichlorophenyl)thio]ethyl}pyridine hydrochloride](/img/structure/B5153676.png)
![5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B5153678.png)

![ethyl 1-[(4-bromo-2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5153693.png)
![(3R*,4R*)-1-(2-fluoro-4-methoxybenzyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5153701.png)
![4-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperazinone](/img/structure/B5153722.png)
![1-[4-(3-ethylphenoxy)butyl]pyrrolidine](/img/structure/B5153723.png)
![4-(9,11-dioxo-7,8,9,10,10a,11-hexahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl 4-fluorobenzoate](/img/structure/B5153729.png)
![1-(3-fluorobenzyl)-4-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B5153741.png)
![1-(1-ethyl-1H-imidazol-2-yl)-N-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B5153743.png)

